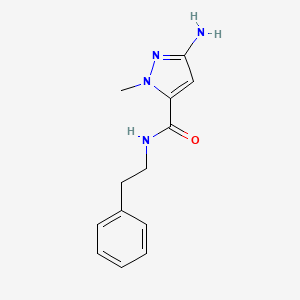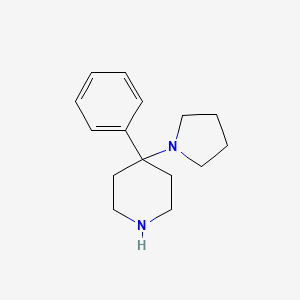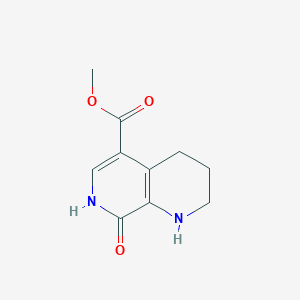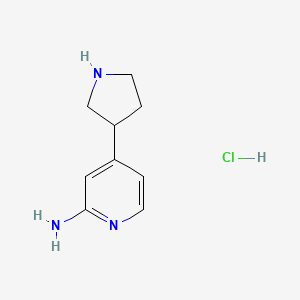
3-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as AM-251 and is a selective antagonist of the cannabinoid receptor CB1. In
Mécanisme D'action
3-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide is a selective antagonist of the cannabinoid receptor CB1. It binds to the receptor and prevents the activation of the receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in various physiological processes such as pain, anxiety, and appetite regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a selective antagonist of the CB1 receptor. It has been shown to decrease the activity of the endocannabinoid system and reduce the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This can result in a decrease in pain, anxiety, and appetite regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the CB1 receptor. This allows for specific targeting of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other CB1 antagonists. This can make it more difficult to achieve the desired effects in lab experiments.
Orientations Futures
There are several future directions for research on 3-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer, pain, and anxiety. Another area of interest is its potential as a tool to study the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to improve the potency and selectivity of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with ammonia to yield the final product. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
3-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of neuroscience, it has been used as a tool to study the endocannabinoid system and its role in various physiological processes such as pain, anxiety, and addiction. In the field of cancer research, it has been investigated for its potential anticancer properties. It has also been studied in the field of pharmacology for its potential use as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
5-amino-2-methyl-N-(2-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17-11(9-12(14)16-17)13(18)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEDJHOQHAFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,6-Trimethyl-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2815679.png)
![N-(2,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2815681.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2815682.png)

![N-[2-(Tert-butoxy)ethyl]cyclopropanamine](/img/structure/B2815687.png)



![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)


![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)